4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline
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Overview
Description
4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline typically involves multiple steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase efficiency and yield .
Chemical Reactions Analysis
4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or quinoline rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have shown potential as anti-tubercular agents, enzyme inhibitors, and imaging reagents . They are also used in the development of fluorescent materials and electroluminescent devices due to their unique optical properties .
Mechanism of Action
The mechanism of action of 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline include other benzothiazole derivatives like 2-aminobenzenethiol and 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-1,3-benzothiazol-3-ium . These compounds share similar structural features and biological activities but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59097-95-9 |
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Molecular Formula |
C25H22N2S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-ethyl-2-(7-quinolin-4-ylhepta-2,4,6-trienylidene)-1,3-benzothiazole |
InChI |
InChI=1S/C25H22N2S/c1-2-27-23-15-10-11-16-24(23)28-25(27)17-7-5-3-4-6-12-20-18-19-26-22-14-9-8-13-21(20)22/h3-19H,2H2,1H3 |
InChI Key |
MEELZSWZDBVPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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